

Application Notes and Protocols for the Spectroscopic Analysis of 1-Tert-butylchrysene

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Compound of Interest

Compound Name: 1-Tert-butylchrysene

Cat. No.: B15164826

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) assignments for **1-Tert-butylchrysene**, alongside a comprehensive experimental protocol for data acquisition. All quantitative data are summarized in tabular format for clarity and comparative ease. A visual workflow of the experimental protocol is also provided.

^1H and ^{13}C NMR Assignments for 1-Tert-butylchrysene

The following tables summarize the estimated ^1H and ^{13}C NMR chemical shifts for **1-Tert-butylchrysene**. These assignments are based on the analysis of the parent chrysene molecule and known substituent effects of the tert-butyl group on aromatic systems.

Table 1: Estimated ^1H NMR Assignments for **1-Tert-butylchrysene** in CDCl_3

Proton Assignment	Estimated Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.65 - 7.75	d	8.5
H-3	7.90 - 8.00	dd	8.5, 1.5
H-4	8.65 - 8.75	d	8.0
H-5	8.15 - 8.25	d	9.0
H-6	8.80 - 8.90	d	9.0
H-7	7.70 - 7.80	t	7.5
H-8	8.00 - 8.10	d	7.5
H-9	7.60 - 7.70	t	7.5
H-10	8.70 - 8.80	d	8.0
H-11	7.80 - 7.90	t	7.5
H-12	8.75 - 8.85	d	8.5
tert-butyl (CH ₃)	1.40 - 1.50	s	-

Table 2: Estimated ¹³C NMR Assignments for **1-Tert-butylchrysene** in CDCl₃

Carbon Assignment	Estimated Chemical Shift (δ , ppm)
C-1	150.0 - 152.0
C-2	123.0 - 125.0
C-3	126.5 - 128.5
C-4	121.0 - 123.0
C-4a	131.0 - 133.0
C-4b	128.0 - 130.0
C-5	122.0 - 124.0
C-6	127.0 - 129.0
C-6a	132.0 - 134.0
C-7	126.0 - 128.0
C-8	128.5 - 130.5
C-9	125.5 - 127.5
C-10	123.5 - 125.5
C-10a	130.0 - 132.0
C-11	129.0 - 131.0
C-12	124.0 - 126.0
C-12a	127.5 - 129.5
C-12b	131.5 - 133.5
C(CH ₃) ₃	35.0 - 37.0
C(CH ₃) ₃	31.0 - 33.0

Experimental Protocol for NMR Spectroscopy

This protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **1-Tert-butylchrysene**.

1. Sample Preparation

- Materials:
 - **1-Tert-butylchrysene** (5-10 mg for ^1H NMR; 20-50 mg for ^{13}C NMR)
 - Deuterated chloroform (CDCl_3) of high purity (0.6-0.7 mL)
 - Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
 - High-quality 5 mm NMR tube
 - Glass Pasteur pipette and a small plug of glass wool
 - Vial for dissolution
- Procedure:
 - Weigh the desired amount of **1-Tert-butylchrysene** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial and gently swirl to dissolve the compound completely.
 - Place a small, tight plug of glass wool into a Pasteur pipette.
 - Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
 - If using an external standard, a sealed capillary containing the standard can be inserted into the NMR tube. For internal standards like TMS, it is typically added to the solvent by the manufacturer.

2. NMR Data Acquisition

- Instrumentation:

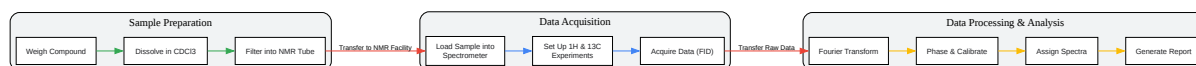
- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16 (adjust based on sample concentration)
 - Receiver Gain: Optimized for the sample.
- ^{13}C NMR Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Spectral Width: 0 to 220 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
 - Number of Scans: 512 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)
 - Receiver Gain: Optimized for the sample.

3. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale. For ^1H NMR in CDCl_3 , the residual solvent peak is at 7.26 ppm. For ^{13}C NMR, the CDCl_3 triplet is centered at 77.16 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ^1H NMR spectrum to deduce proton-proton connectivities.
- Assign the peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the **1-Tert-butylchrysene** molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of **1-Tert-butylchrysene**.



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Caption: Workflow for NMR analysis of **1-Tert-butylchrysene**.

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